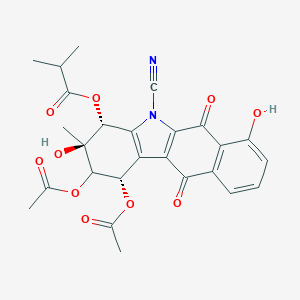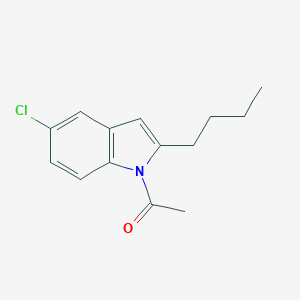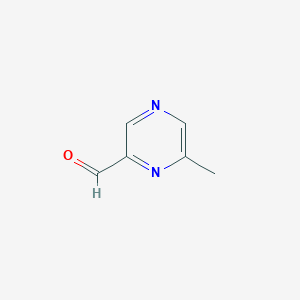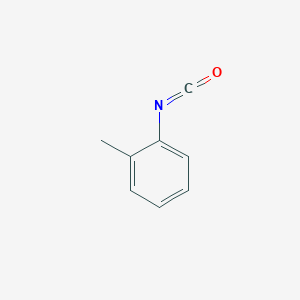
1-(2-(1H-Pyrazol-1-yl)ethyl)-4-(4-methylthiazol-2-yl)-4-(N-phenylpropionamide)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(1H-Pyrazol-1-yl)ethyl)-4-(4-methylthiazol-2-yl)-4-(N-phenylpropionamide)piperidine is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
The mechanism of action of 1-(2-(1H-Pyrazol-1-yl)ethyl)-4-(4-methylthiazol-2-yl)-4-(N-phenylpropionamide)piperidine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been suggested that it may act by modulating the activity of neurotransmitters in the brain, such as dopamine and acetylcholine.
Biochemical and Physiological Effects
1-(2-(1H-Pyrazol-1-yl)ethyl)-4-(4-methylthiazol-2-yl)-4-(N-phenylpropionamide)piperidine has been shown to have various biochemical and physiological effects. For instance, it has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Furthermore, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2-(1H-Pyrazol-1-yl)ethyl)-4-(4-methylthiazol-2-yl)-4-(N-phenylpropionamide)piperidine in lab experiments include its potential therapeutic applications in various fields of research, such as inflammation, pain, and neurological disorders. However, its limitations include the lack of understanding of its mechanism of action, its potential toxicity, and the need for further research to establish its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on 1-(2-(1H-Pyrazol-1-yl)ethyl)-4-(4-methylthiazol-2-yl)-4-(N-phenylpropionamide)piperidine. For instance, further studies are needed to understand its mechanism of action and to identify its potential targets in the body. Additionally, studies are needed to establish its safety and efficacy in human subjects. Furthermore, studies are needed to explore its potential use in combination with other drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 1-(2-(1H-Pyrazol-1-yl)ethyl)-4-(4-methylthiazol-2-yl)-4-(N-phenylpropionamide)piperidine has been achieved using different methods. One of the commonly used methods involves the reaction of 4-methyl-2-thiazolylhydrazine with 1-(2-bromoethyl)pyrazole, followed by the reaction of the resulting intermediate with N-phenylpropionamide and piperidine. Another method involves the reaction of 4-methyl-2-thiazolylhydrazine with 1-(2-chloroethyl)pyrazole, followed by the reaction of the resulting intermediate with N-phenylpropionamide and piperidine.
Wissenschaftliche Forschungsanwendungen
1-(2-(1H-Pyrazol-1-yl)ethyl)-4-(4-methylthiazol-2-yl)-4-(N-phenylpropionamide)piperidine has been studied for its potential therapeutic applications in various fields of research. For instance, it has been studied for its anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Eigenschaften
CAS-Nummer |
120072-08-4 |
|---|---|
Produktname |
1-(2-(1H-Pyrazol-1-yl)ethyl)-4-(4-methylthiazol-2-yl)-4-(N-phenylpropionamide)piperidine |
Molekularformel |
C24H28FN3OS2 |
Molekulargewicht |
457.6 g/mol |
IUPAC-Name |
N-(2-fluorophenyl)-N-[4-(4-methyl-1,3-thiazol-2-yl)-1-(2-thiophen-3-ylethyl)piperidin-4-yl]propanamide |
InChI |
InChI=1S/C24H28FN3OS2/c1-3-22(29)28(21-7-5-4-6-20(21)25)24(23-26-18(2)16-31-23)10-13-27(14-11-24)12-8-19-9-15-30-17-19/h4-7,9,15-17H,3,8,10-14H2,1-2H3 |
InChI-Schlüssel |
ILNHBOIRJNOOJT-UHFFFAOYSA-N |
SMILES |
CCC(=O)N(C1=CC=CC=C1F)C2(CCN(CC2)CCC3=CSC=C3)C4=NC(=CS4)C |
Kanonische SMILES |
CCC(=O)N(C1=CC=CC=C1F)C2(CCN(CC2)CCC3=CSC=C3)C4=NC(=CS4)C |
Andere CAS-Nummern |
120072-08-4 |
Synonyme |
1-(2-(1H-pyrazol-1-yl)ethyl)-4-(4-methylthiazol-2-yl)-4-(N-phenylpropionamide)piperidine 1-(2-(1H-pyrazol-1-yl)ethyl)-4-(4-methylthiazol-2-yl)-4-(N-phenylpropionamide)piperidine oxalate PEMPP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(1S,2R,5S,6R,9R,10S,11S,14S,15R,21S)-11-Hydroxy-10-(hydroxymethyl)-2,5,6,10,14,21-hexamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracosa-16,18-dien-22-one](/img/structure/B37809.png)




